Cyclohexylmethylmagnesium bromide

Descripción general

Descripción

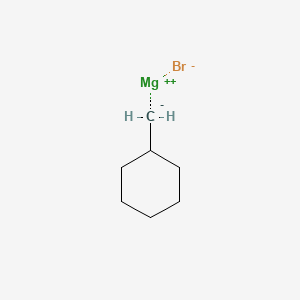

Cyclohexylmethylmagnesium bromide is a Grignard reagent . It is a solution with the empirical formula C7H13BrMg and a molecular weight of 201.39 .

Synthesis Analysis

Cyclohexylmethylmagnesium bromide is used as a reactant in various chemical reactions. It is involved in the isomerization polymerization of alkenylcyclohexanes, intramolecular rearrangements of vinylidenecyclopropanes, and cycloisomerization of cyclic and acyclic enynes . It is also used in the synthesis of biologically active molecules including dipeptidyl boronic acid proteasome inhibitors, substituted 1,3-dihydroindole-2-ones with antitumor effects, and sulfur-free transition state nucleoside analog inhibitors of methylthioadenosine nucleosidase and phosphorylase .Molecular Structure Analysis

The SMILES string for Cyclohexylmethylmagnesium bromide isBr [Mg]CC1CCCCC1 . Chemical Reactions Analysis

As a Grignard reagent, Cyclohexylmethylmagnesium bromide is suitable for use in Grignard reactions .Physical And Chemical Properties Analysis

Cyclohexylmethylmagnesium bromide is a liquid with a density of 0.966 g/mL at 25 °C . It is colorless to yellow to brown in color .Aplicaciones Científicas De Investigación

Catalysis and Cross-Coupling Reactions

Cyclohexylmethylmagnesium bromide is utilized in catalytic cycles and cross-coupling reactions. For instance, its application in iron-amine-catalyzed Kumada cross-coupling demonstrates the influence of ligand chelate effects on the performance of iron complexes in catalysis, highlighting the interplay between ligand displacement and catalytic efficiency (Bedford et al., 2016). This research provides insights into optimizing catalytic systems for efficient synthetic processes.

Organic Synthesis

In organic synthesis, cyclohexylmethylmagnesium bromide has been applied to generate mono- and disubstituted N,N-Dialkylcyclopropylamines, showcasing the versatility of Grignard reagents in facilitating complex transformations. This approach enables the synthesis of compounds with potential applications in medicinal chemistry and materials science (Meijere et al., 2002). Such synthetic methodologies underscore the importance of cyclohexylmethylmagnesium bromide in expanding the toolkit for organic chemists.

Asymmetric Synthesis

The reagent's utility extends to asymmetric synthesis, where its reaction with aliphatic ketones under the influence of metal atoms showcases the ability to tune reaction outcomes between reduction and addition pathways. This flexibility is critical for the synthesis of medicinally important compounds, demonstrating the role of cyclohexylmethylmagnesium bromide in enabling selective synthesis strategies (Roy et al., 2009).

Safety and Hazards

Cyclohexylmethylmagnesium bromide is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Mecanismo De Acción

Target of Action

Cyclohexylmethylmagnesium bromide is a Grignard reagent . The primary targets of Cyclohexylmethylmagnesium bromide are the electrophilic carbon atoms in carbonyl compounds . These compounds include aldehydes, ketones, esters, and others .

Mode of Action

Cyclohexylmethylmagnesium bromide, as a Grignard reagent, is highly reactive . It interacts with its targets by nucleophilic addition . The magnesium-bromide fragment in Cyclohexylmethylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

Cyclohexylmethylmagnesium bromide is involved in several biochemical pathways, including the synthesis of alcohols, carboxylic acids, and other organic compounds . It participates in the Grignard reaction, a cornerstone in organic synthesis . The downstream effects of these pathways include the production of a wide range of chemicals and pharmaceuticals .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments . Therefore, its bioavailability would be expected to be low .

Result of Action

The result of Cyclohexylmethylmagnesium bromide’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of Cyclohexylmethylmagnesium bromide is highly dependent on the environment . It is sensitive to moisture and air, and must be handled under an inert atmosphere . Its reactivity can also be influenced by the presence of other functional groups in the target molecule . The temperature and solvent used in the reaction can also significantly affect the efficacy and selectivity of Cyclohexylmethylmagnesium bromide .

Propiedades

IUPAC Name |

magnesium;methanidylcyclohexane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQSTBGEWZUCBQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1CCCCC1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexylmethylmagnesium bromide | |

CAS RN |

35166-78-0 | |

| Record name | CYCLOHEXYLMETHYLMAGNESIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)

![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)

![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)